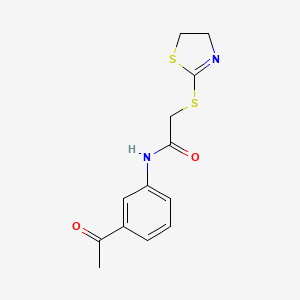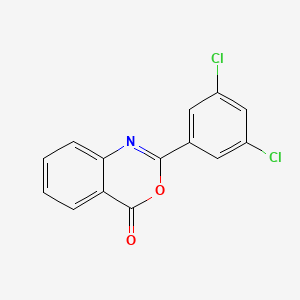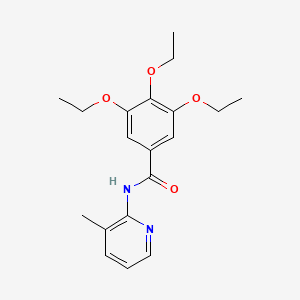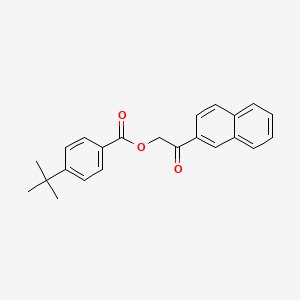![molecular formula C12H9BrN2O2S B5863424 3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide, also known as BTBC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide inhibits the activity of Rho GTPases by binding to the switch regions of these proteins, preventing them from interacting with downstream effectors. This results in a decrease in actin polymerization and cell migration, which can be beneficial in certain disease states.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in various cancer cell lines. In neuroscience, this compound has been used to study the role of Rho GTPases in synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its specificity for Rho GTPases. This allows researchers to selectively target these proteins without affecting other cellular processes. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving 3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of Rho GTPases. Additionally, this compound could be used in combination with other drugs to enhance its efficacy in treating certain diseases. Finally, this compound could be used as a tool to study the role of Rho GTPases in other cellular processes, such as cell division and differentiation.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its ability to selectively inhibit Rho GTPases makes it a valuable tool for studying these proteins and their role in disease states. While there are some limitations to its use, ongoing research is exploring ways to overcome these challenges and unlock the full potential of this compound.
Méthodes De Synthèse
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide can be synthesized by a multistep process involving the reaction of 3-bromoaniline with 2-thiophenecarboxylic acid. The resulting intermediate is then reacted with phosgene and ammonia to form the final product, this compound. This synthesis method has been optimized to yield high purity this compound with a yield of up to 78%.
Applications De Recherche Scientifique
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been used as a research tool in various fields, including cancer research, neuroscience, and immunology. One of the primary uses of this compound is as an inhibitor of the Rho GTPase family of proteins, which play a crucial role in cell signaling and cytoskeletal dynamics. This compound has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, leading to changes in cell morphology and migration.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-9-4-1-3-8(7-9)11(14)15-17-12(16)10-5-2-6-18-10/h1-7H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIHPYMKYOLFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NOC(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/OC(=O)C2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5863346.png)

![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)

![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)

![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

